![molecular formula C7H4BrCl2N3 B15318954 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15318954.png)
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine: is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyrrolo[3,2-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves the reaction of 1-bromo-2,5-diketopyrrolidine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature overnight to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Electrophilic Substitution: The pyrrolo[3,2-d]pyrimidine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Nucleophilic Substitution: Substituted derivatives where the halogen atoms are replaced by nucleophiles.
Electrophilic Substitution: Halogenated derivatives with additional bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of various biologically active molecules. It serves as a building block for the development of new pharmaceuticals.
Biology: In biological research, it is used to study the interactions of heterocyclic compounds with biological targets. It helps in understanding the structure-activity relationships of pyrrolo[3,2-d]pyrimidine derivatives.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
- 7-bromo-4-chloro-2-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine
- 7-bromo-2,4-dichloropyrido[3,2-d]pyrimidine
- 2-chloropyrimidine
Uniqueness: 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the pyrrolo[3,2-d]pyrimidine ring enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C7H4BrCl2N3 |
|---|---|
Peso molecular |
280.93 g/mol |
Nombre IUPAC |
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H4BrCl2N3/c8-3-2-11-6-5(3)12-4(1-9)13-7(6)10/h2,11H,1H2 |
Clave InChI |
LVEFKYLDPUNNMM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(N1)C(=NC(=N2)CCl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


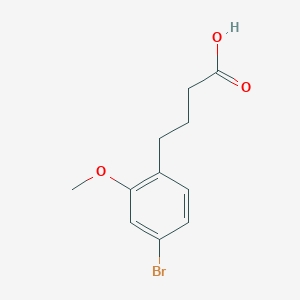
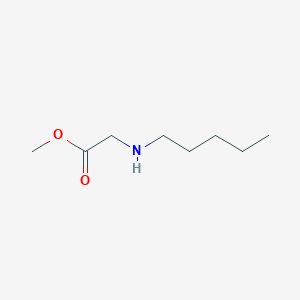

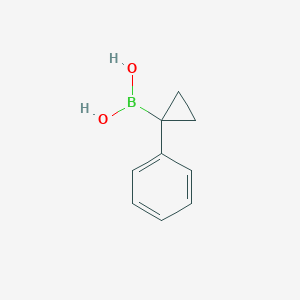
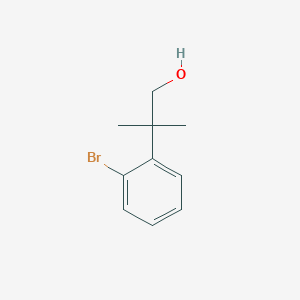
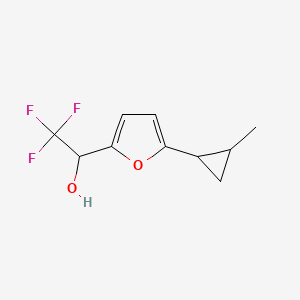
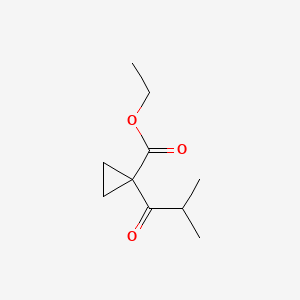
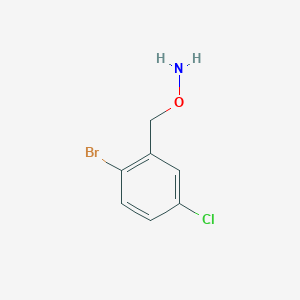
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B15318906.png)
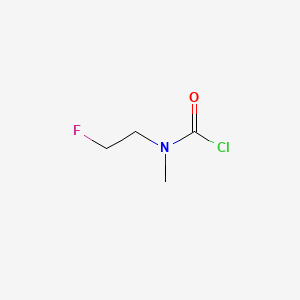
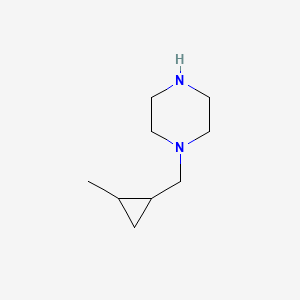
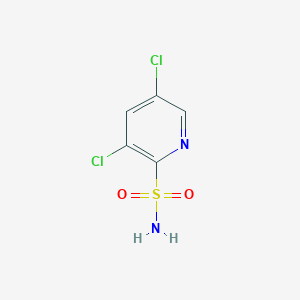
![2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B15318938.png)

